Roxadustat Impurity 2

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling, the identification, quantification, and control of impurities in drug substances and finished products, is a mandatory and critical aspect of pharmaceutical development. globalpharmatek.comresearchgate.net Unwanted chemicals that remain with the active pharmaceutical ingredients (APIs) or develop during formulation or storage are known as impurities. veeprho.com The presence of these impurities, even in minute quantities, can significantly impact the safety and efficacy of a pharmaceutical product. veeprho.com

The core importance of impurity profiling lies in several key areas:

Safety and Efficacy: Unidentified and potentially toxic impurities present a hazard to patient health. veeprho.com Impurity profiling ensures that any impurity with the potential for harm is identified and controlled within safe limits. globalpharmatek.com

Quality and Stability: The process helps in identifying potential degradation pathways and products, which is crucial for determining appropriate storage conditions and shelf life for the drug. globalpharmatek.com

Process Optimization: By revealing how different manufacturing parameters affect the formation of impurities, profiling can guide the optimization of synthesis and production processes to minimize impurity levels. globalpharmatek.com

Regulatory Compliance: Regulatory bodies worldwide mandate comprehensive impurity profiling data for new drug applications to ensure the quality, integrity, and safety of the final product. globalpharmatek.compharmaffiliates.com

Regulatory Frameworks for Pharmaceutical Impurities (e.g., ICH Guidelines)

The International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has established widely accepted guidelines for the control of impurities. jpionline.org These guidelines provide a scientific basis for the evaluation and control of impurities, ensuring patient safety without placing an unnecessary burden on manufacturers.

Key ICH guidelines relevant to impurities include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on impurities in new active pharmaceutical ingredients (APIs). gmp-compliance.org It sets thresholds for reporting, identification, and qualification of impurities. For instance, it generally recommends identifying any impurity present at a level of 0.1% or higher. jpionline.org

ICH Q3B(R2): Impurities in New Drug Products: This document is a complement to Q3A(R) and provides guidance on impurities that are classified as degradation products of the drug substance or reaction products of the drug substance with excipients. europa.eueuropa.eu

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline specifically addresses the identification and control of mutagenic impurities, which pose a significant risk due to their potential to cause DNA damage. jpionline.org

These frameworks necessitate a systematic approach, often involving a decision tree to determine if an impurity's structure needs to be identified and whether it requires toxicological qualification based on its concentration in the drug product. jpionline.orgpmda.go.jp

Overview of Roxadustat and its Therapeutic Relevance

Roxadustat is a first-in-class, orally administered medication used to treat symptomatic anemia, particularly in adult patients with chronic kidney disease (CKD). drugbank.compatsnap.comwikipedia.org Marketed under the brand name Evrenzo, it represents a novel therapeutic approach compared to traditional erythropoiesis-stimulating agents (ESAs). patsnap.com

The mechanism of action of Roxadustat involves the inhibition of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzyme. nih.gov Under normal oxygen conditions, the HIF-PH enzyme marks HIF transcription factors for degradation. By inhibiting this enzyme, Roxadustat stabilizes HIF, leading to a cascade of effects that mimic the body's natural response to low oxygen levels. patsnap.comnih.gov This includes increased endogenous production of erythropoietin, which stimulates the production of red blood cells and hemoglobin, and improved iron regulation and bioavailability. drugbank.comnih.gov Roxadustat has been approved for medical use in several regions, including China, Japan, and the European Union. wikipedia.orgfrontiersin.org

Rationale for Comprehensive Investigation of Roxadustat Impurities

A comprehensive investigation into the impurities of Roxadustat is essential for ensuring its quality, safety, and stability. Forced degradation studies, conducted under conditions such as acid/base hydrolysis, oxidation, and photolysis, are crucial for predicting the degradation products that could form during the shelf life of the drug. researchgate.netnih.gov

Recent research has identified several degradation products of Roxadustat. researchgate.netnih.gov One notable finding is the formation of a photo-isomeric impurity, which has the same molecular mass as Roxadustat but a different structure, under photolytic and certain hydrolysis conditions. researchgate.netcolab.ws The presence of such impurities necessitates detailed structural elucidation and characterization to understand their potential impact. Given that even structurally similar impurities can have different toxicological profiles, a thorough investigation is a regulatory requirement and a fundamental component of ensuring patient safety. colab.ws The term "Roxadustat Impurity 2" itself is not standardized and can refer to different molecules depending on the supplier or context, underscoring the need for precise characterization.

Research Findings on Roxadustat Impurities

The designation "this compound" is not universally defined and has been applied to different chemical structures by various commercial suppliers. This ambiguity highlights the importance of precise analytical characterization rather than relying on non-specific nomenclature. Research into Roxadustat's degradation profile has, however, characterized several key impurities that form under stress conditions.

One of the most significant impurities identified in research is a photo-isomeric impurity that has the same molecular weight as the parent drug but a different structural arrangement. colab.ws In some studies, this is referred to as DP-4. researchgate.netnih.gov

Table 1: Examples of Compounds Referred to as "this compound" or Other Significant Impurities

| Designation | Chemical Name | Molecular Formula | Source/Context |

| This compound | 2-(2-(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamido)acetamido)acetic acid | Not specified | Commercial Supplier simsonpharma.com |

| Roxadustat Dimer Impurity 2 | Diethyl 4,4'-dihydroxy-7,7'-diphenoxy-[1,1'-biisoquinoline]-3,3'-dicarboxylate | Not specified | Commercial Supplier cleanchemlab.com |

| Photo-isomeric Impurity (PI) / DP-4 | (1a-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]aziridine-6a-carbonyl)glycine | C19H16N2O5 | Research Study researchgate.netnih.gov |

This table is for illustrative purposes to show the varied use of the term "Impurity 2" and to highlight a well-documented impurity from scientific literature. The chemical information is based on the cited sources.

Forced degradation studies have shown that Roxadustat is unstable in acidic, basic, and photolytic conditions, while remaining relatively stable under thermal and oxidative stress. researchgate.netnih.gov These studies led to the separation and characterization of multiple degradation products (DPs).

Table 2: Summary of Roxadustat Degradation Products (DPs) from Forced Degradation Studies

| Degradation Condition | Major Impurities Formed | Observations |

| Alkaline Hydrolysis | DP-4 | The drug is unstable under basic conditions. researchgate.netnih.gov |

| Neutral Hydrolysis | DP-4 | Degradation occurs in neutral aqueous solutions. researchgate.netnih.gov |

| Photolysis | DP-4 | Exposure to light leads to the formation of a common degradation product. researchgate.netnih.gov |

| Acidic Hydrolysis | Multiple DPs | The drug is unstable under acidic conditions. researchgate.netnih.gov |

| Oxidative/Thermal | Stable | Roxadustat shows stability against oxidation and heat in the solid state. researchgate.netnih.gov |

This table summarizes findings from published research on Roxadustat's stability and degradation pathways.

The structural elucidation of these impurities is typically achieved using advanced analytical techniques. For major degradation products like the photo-isomeric impurity (also referred to as DP-4), methods such as liquid chromatography-mass spectrometry (LC-Q-TOF/MS) are used for initial identification, followed by isolation and definitive structure confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. researchgate.netnih.govcolab.ws The comprehensive characterization of these molecules is vital for developing and validating analytical methods to control their presence in the final drug product. colab.ws

Identity of "this compound" Lacks Clear Scientific Consensus

An analysis of publicly available scientific literature and chemical supplier data reveals a lack of a single, universally defined structure for the compound identified as "this compound." Different sources attribute this name to distinct chemical entities, making a focused and scientifically precise article on this specific impurity challenging.

Information from various chemical suppliers presents conflicting data:

One set of suppliers identifies "this compound" as a compound with the molecular formula C₂₁H₁₉N₃O₆ and the chemical name 2-(2-(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamido)acetamido)acetic acid. simsonpharma.compharmaffiliates.com

Another supplier uses the designation "this compound" for a compound with the molecular formula C₂₀H₁₈N₂O₅, which corresponds to Roxadustat Methyl Ester. pharmaffiliates.comclearsynth.com

Furthermore, the term "Roxadustat Dimer Impurity 2" is used to describe a separate substance, Diethyl 4,4'-dihydroxy-7,7'-diphenoxy-[1,1'-biisoquinoline]-3,3'-dicarboxylate, with the molecular formula C₃₆H₂₈N₂O₈. cleanchemlab.comsynzeal.comsynzeal.com

This ambiguity in nomenclature highlights the absence of a standardized reference for this particular impurity within the broader scientific community.

Moreover, extensive research on the degradation pathways of Roxadustat does not specifically identify any of the resulting degradation products (DPs) as "this compound." researchgate.netnih.gov Forced degradation studies, which are crucial for identifying potential impurities that can form under various stress conditions, have characterized numerous degradants, but none are explicitly linked to the names or structures marketed as "this compound." researchgate.netsemanticscholar.orginnovareacademics.inresearchgate.net

Given the conflicting information regarding its chemical identity and the absence of specific scientific literature detailing its formation as either a process-related or degradation-related impurity, it is not possible to construct a thorough and scientifically accurate article that focuses solely on "this compound" according to the requested detailed outline. The foundational information required to populate sections on synthetic by-products or specific degradation pathways (hydrolytic, photolytic, oxidative) for a single, confirmed "this compound" is not available in the reviewed sources.

Structure

3D Structure

Properties

IUPAC Name |

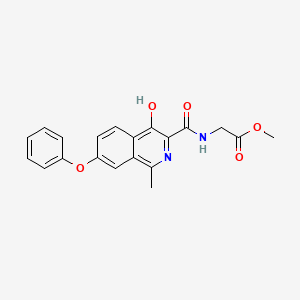

methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-12-16-10-14(27-13-6-4-3-5-7-13)8-9-15(16)19(24)18(22-12)20(25)21-11-17(23)26-2/h3-10,24H,11H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGJZCCNTOCDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)OC)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Classification and Origin of Roxadustat Impurities

Degradation-Related Impurities of Roxadustat

Impurities Resulting from Thermal Stress Conditions

Forced degradation studies are essential for determining the intrinsic stability of a drug substance. nih.gov In the case of Roxadustat, these studies, conducted according to International Council for Harmonisation (ICH) guidelines, have consistently shown that the compound is highly stable in its solid state under thermal stress conditions. nih.govresearchgate.netinnovareacademics.in

Multiple independent studies have subjected solid Roxadustat to elevated temperatures and found no significant degradation. researchgate.netresearchgate.net For instance, one study involved placing the solid drug substance in a hot air oven at 105°C for five days, while another exposed it to 80°C for 8 hours; neither experiment resulted in notable degradation. semanticscholar.orgresearchgate.net This general stability under dry heat conditions indicates that the formation of thermal degradants is unlikely under standard manufacturing and storage conditions. researchgate.net

Interactive Data Tables

The following table summarizes the findings from thermal stability studies performed on Roxadustat.

Table 1: Summary of Thermal Degradation Studies on Roxadustat

| Stress Condition | Temperature | Duration | Observation | Reference |

|---|---|---|---|---|

| Thermal Degradation (Solid State) | 105°C | 5 days | Stable, no significant degradation observed. | researchgate.net |

| Thermal Degradation (Solid State) | 80°C | 8 hours | Stable, no significant degradation observed. | semanticscholar.org |

| Thermal Degradation (Solid State) | Not Specified | Not Specified | Found to be stable. | nih.govresearchgate.net |

| Thermal Conditions | Not Specified | Not Specified | Relatively stable. | researchgate.netinnovareacademics.in |

Specific Characterization of Roxadustat Impurity 2

Chemical Identification and Nomenclature of Roxadustat Impurity 2

A number of compounds are identified in relation to Roxadustat as "Impurity 2" or are significant impurities requiring characterization. The following subsections provide details on these specific chemical compounds.

Forced degradation studies of Roxadustat under various stress conditions have identified a significant degradation product known as DP-4. nih.govresearchgate.net This impurity has been observed to form under alkaline and neutral hydrolysis, as well as photolytic conditions. nih.govresearchgate.net

DP-4 is chemically identified as (1a-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]aziridine-6a-carbonyl) glycine (B1666218). nih.govresearchgate.net Although it shares a similar molecular mass with the parent drug, its chemical structure is distinctly different due to the presence of an aziridine (B145994) moiety. nih.govresearchgate.net

| Compound Name | Systematic Name | Formation Conditions |

| Roxadustat Aziridine (DP-4) | (1a-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]aziridine-6a-carbonyl) glycine | Alkaline Hydrolysis, Neutral Hydrolysis, Photolysis |

This table summarizes the identification of Roxadustat Aziridine (DP-4).

Exposure of Roxadustat to light can lead to the formation of a photo-isomeric impurity. This impurity possesses the same molecular mass as Roxadustat, indicating a structural rearrangement rather than a loss or gain of atoms.

| Impurity Type | Key Characteristic |

| Photo-Isomeric Impurity | Same molecular mass as Roxadustat |

This table highlights a key feature of the photo-isomeric impurity of Roxadustat.

Among the process-related impurities of Roxadustat is a dimeric substance referred to as Roxadustat Dimer Impurity 2. Its chemical name is Diethyl 4,4'-dihydroxy-7,7'-diphenoxy-[1,1'-biisoquinoline]-3,3'-dicarboxylate. synzeal.comcleanchemlab.comcleanchemlab.com This compound is used as a reference standard in analytical research to ensure the quality and consistency of Roxadustat formulations. cleanchemlab.com

| Compound Name | Systematic Name |

| Roxadustat Dimer Impurity 2 | Diethyl 4,4'-dihydroxy-7,7'-diphenoxy-[1,1'-biisoquinoline]-3,3'-dicarboxylate |

This table provides the chemical nomenclature for Roxadustat Dimer Impurity 2.

The compound with the systematic name 2-[(4-hydroxy-1-methyl-7-phenoxy-isoquinoline-3-carbonyl)-amino]-acetylamino]-acetic acid is a known impurity of Roxadustat and is utilized as a reference standard in pharmaceutical analysis. pharmaffiliates.com

| Compound Name | Application |

| 2-[(4-hydroxy-1-methyl-7-phenoxy-isoquinoline-3-carbonyl)-amino]-acetylamino]-acetic acid | Reference Standard |

This table indicates the primary application of this specific Roxadustat impurity.

Another significant impurity associated with Roxadustat is 4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinecarboxylic acid, which is also designated as Roxadustat RU-02 Impurity. This compound is a key intermediate in some synthetic routes of Roxadustat.

| Compound Name | Alternative Name | Role in Synthesis |

| 4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinecarboxylic acid | Roxadustat RU-02 Impurity | Intermediate |

This table details the identity and synthetic relevance of Roxadustat RU-02 Impurity.

Structural Elucidation Methodologies for this compound

The definitive identification and structural confirmation of Roxadustat impurities are accomplished through a combination of advanced analytical techniques. These methodologies provide detailed information about the molecular structure, connectivity, and stereochemistry of the impurities.

For the degradation product Roxadustat Aziridine (DP-4) , a combination of liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy has been employed. nih.govresearchgate.net LC-Q-TOF/MS is used to determine the molecular weight and fragmentation pattern of the impurity, providing initial clues to its structure. Subsequently, NMR spectroscopy, including 1D and 2D experiments, is utilized to establish the precise connectivity of atoms and confirm the proposed aziridine structure. nih.govresearchgate.net

The photo-isomeric impurity of Roxadustat has been comprehensively characterized using a suite of techniques. Its structure was definitively confirmed through single-crystal X-ray diffraction (XRD). Further characterization has been achieved using Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and liquid chromatography-mass spectrometry (LC-MS).

The structural analysis of Roxadustat Dimer Impurity 2 and other process-related impurities like 2-[(4-hydroxy-1-methyl-7-phenoxy-isoquinoline-3-carbonyl)-amino]-acetylamino]-acetic acid and 4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinecarboxylic acid typically involves a similar array of spectroscopic methods. High-performance liquid chromatography (HPLC) is fundamental for the separation and isolation of these impurities. Subsequent identification and structural elucidation rely on mass spectrometry for molecular weight determination and fragmentation analysis, and NMR spectroscopy for detailed structural mapping.

| Analytical Technique | Application in Impurity Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation and isolation of impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Determination of molecular weight and fragmentation patterns. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation and confirmation of atomic connectivity. |

| Single-Crystal X-ray Diffraction (XRD) | Definitive confirmation of the three-dimensional molecular structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. |

| Differential Scanning Calorimetry (DSC) | Analysis of thermal properties and phase transitions. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. |

This interactive table summarizes the key analytical methodologies used in the structural elucidation of Roxadustat impurities.

Advanced Spectroscopic Techniques

A suite of sophisticated spectroscopic methods is indispensable for the unambiguous determination of the chemical structure of pharmaceutical impurities. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR are utilized to map the chemical environment of each atom.

For a comprehensive structural analysis of a Roxadustat impurity, the following NMR data would be essential:

¹H NMR: This would reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about adjacent protons). For instance, characteristic signals would be expected for the aromatic protons on the isoquinoline (B145761) and phenoxy rings, the methyl group, and any protons associated with the glycine or methyl ester moieties.

¹³C NMR: This technique provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon signals would help in identifying the different types of carbon atoms (e.g., aromatic, carbonyl, aliphatic).

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, ultimately allowing for the complete assembly of the molecular structure.

Table 1: Representative ¹H NMR Data for a Roxadustat-Related Impurity

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not publicly available | |||

Table 2: Representative ¹³C NMR Data for a Roxadustat-Related Impurity

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not publicly available | |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-Q-TOF/MS) for Molecular Mass and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is instrumental in determining the molecular weight of impurities and providing insights into their structure through fragmentation analysis.

LC-Q-TOF/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This high-resolution mass spectrometry technique is used to accurately determine the molecular formula of an impurity. In a study on Roxadustat degradation, LC-Q-TOF/MS was used to propose the chemical structures of nine degradation products. pharmaffiliates.com

LC-MS/MS (Tandem Mass Spectrometry): This technique involves the fragmentation of the parent ion of the impurity, providing a unique fragmentation pattern that can be used to elucidate its structure.

Table 3: LC-MS/MS Fragmentation Data for a Hypothetical Roxadustat Impurity

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment Structure |

|---|---|---|

| Data not publicly available | ||

Fourier Transform Infrared Spectroscopy (FT-IR) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds. For a Roxadustat impurity, FT-IR would be expected to show characteristic absorption bands for functional groups such as:

O-H stretching (for the hydroxyl group)

N-H stretching (for amide groups)

C=O stretching (for carbonyl groups in amides, carboxylic acids, or esters)

C-O stretching (for the ether linkage)

Aromatic C-H and C=C stretching

Table 4: Key FT-IR Absorption Bands for Roxadustat-Related Functional Groups

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3400-3200 | O-H and N-H stretching |

| 1750-1650 | C=O stretching (carbonyl) |

Single Crystal X-ray Diffraction (SCXRD) for Definitive Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline compound. This technique provides the precise arrangement of atoms in the crystal lattice, offering unambiguous confirmation of the molecular structure. Obtaining a single crystal of sufficient quality is often the most challenging step in this analysis.

Chromatographic Separation for Impurity Isolation

The isolation of a pure sample of an impurity is a prerequisite for its comprehensive spectroscopic characterization. Chromatographic techniques are the primary methods used for this purpose.

A study on the degradation of Roxadustat utilized a reverse-phase High-Performance Liquid Chromatography (HPLC) method for the separation of its degradation products. pharmaffiliates.com The key parameters of a typical HPLC method for Roxadustat impurity analysis would include:

Column: A C18 or similar reversed-phase column is commonly used.

Mobile Phase: A gradient mixture of an aqueous buffer (such as formic acid or phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol) is often employed to achieve optimal separation.

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

Detection: UV detection at a wavelength where both Roxadustat and its impurities exhibit significant absorbance.

Table 5: Example HPLC Method Parameters for Roxadustat Impurity Separation

| Parameter | Condition |

|---|---|

| Column | XBridge C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specified wavelength |

Formation Mechanisms and Degradation Pathways of Roxadustat Impurity 2

Mechanistic Studies of Roxadustat Impurity 2 Formation via Hydrolysis

The formation of this compound is not a direct degradation product of Roxadustat via hydrolysis. Instead, its primary formation route is through a competing esterification reaction that occurs during a hydrolysis step in the synthetic process of Roxadustat itself. smolecule.com

One of the predominant mechanisms occurs during the construction of the isoquinoline (B145761) ring, which involves the acid-catalyzed hydrolysis of an intermediate, designated M1-A, to form intermediate M2-A. smolecule.com This reaction is typically conducted under acidic conditions using mineral acids like hydrochloric acid at elevated temperatures, often between 60-80°C. smolecule.com The mechanism proceeds via protonation of the substrate, followed by a nucleophilic attack by water. smolecule.com

However, if methanol (B129727) is present in the reaction medium, either as a solvent or co-solvent, it can compete with water as a nucleophile. smolecule.com The carboxylic acid group of the intermediate can undergo an acid-catalyzed esterification with methanol. smolecule.com This side reaction yields the methyl ester, this compound. smolecule.com

| Formation Pathway | Mechanism | Key Conditions | Outcome |

|---|---|---|---|

| Competing Side Reaction during Synthesis | Acid-catalyzed esterification of a synthetic intermediate with methanol, competing with a primary hydrolysis step. smolecule.com | - Elevated Temperature (60-80°C)

| Formation of this compound (Methyl Ester) smolecule.com |

| Zinc-Catalyzed Esterification | Residual zinc from reduction steps acts as a Lewis acid, catalyzing esterification between a carboxylic acid intermediate and methanol. smolecule.com | - Presence of zinc powder

| Formation of this compound (Methyl Ester) smolecule.com |

Photodegradation Mechanisms Leading to this compound

Forced degradation studies have been conducted to assess the stability of Roxadustat under various stress conditions, including exposure to light. Research indicates that Roxadustat is unstable under photolytic conditions. nih.gov However, the degradation products formed upon light exposure are structurally distinct from this compound. The primary photolytic degradant identified is a photo-isomeric impurity, which has the same molecular mass as Roxadustat but a different chemical structure. nih.gov Some studies have conversely reported that the drug is relatively stable under photolytic conditions. semanticscholar.orgsemanticscholar.org There is no evidence in the reviewed literature to suggest that photodegradation of the final Roxadustat drug substance leads to the formation of its methyl ester, this compound.

Oxidative Degradation Pathways Yielding this compound

The stability of Roxadustat under oxidative conditions is a subject of conflicting reports in scientific literature. Some studies have observed significant degradation of the drug when subjected to oxidative stress. semanticscholar.orgsemanticscholar.org In contrast, other comprehensive forced degradation studies have found Roxadustat to be stable under oxidative conditions. nih.govmdpi.com

Despite these differing accounts of the parent drug's stability, none of the available research links oxidative degradation pathways to the formation of this compound. This impurity is consistently identified as a process-related substance arising from the synthesis process rather than a product of oxidative degradation of the final Roxadustat molecule. smolecule.com

| Stress Condition | Stability of Roxadustat | Reported Degradation Products | Formation of Impurity 2 (Methyl Ester) |

|---|---|---|---|

| Acid Hydrolysis | Unstable nih.govsemanticscholar.org | Unspecified degradation products semanticscholar.org | Not reported as a degradant; forms during synthesis. smolecule.com |

| Alkaline Hydrolysis | Unstable nih.govsemanticscholar.org | Unspecified degradation products; Photo-isomeric impurity (DP-4) nih.govsemanticscholar.org | Not reported as a degradant. |

| Oxidative Degradation | Conflicting reports: Unstable semanticscholar.orgsemanticscholar.org vs. Stable nih.govmdpi.com | Unspecified degradation products (where unstable) semanticscholar.org | Not reported as a degradant. |

| Photolytic Degradation | Conflicting reports: Unstable nih.gov vs. Relatively Stable semanticscholar.orgsemanticscholar.org | Photo-isomeric impurity (DP-4) nih.gov | Not reported as a degradant. |

Interconversion Feasibility Between Roxadustat and Photo-Isomeric Impurities

It is important to distinguish that the photo-isomeric impurities of Roxadustat are a different class of substance from this compound (the methyl ester). A notable photo-isomeric impurity, designated DP-4 in one study, has been identified as a degradant formed under photolytic, neutral hydrolysis, and alkaline hydrolysis conditions. nih.gov This impurity, chemically named (1a-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno [1,2-b] aziridine-6a-carbonyl) glycine (B1666218), possesses the same molecular mass as Roxadustat but features a distinct structural arrangement, including an aziridine (B145994) moiety. nih.gov

The potential for this photo-isomeric impurity to convert back to Roxadustat, or for Roxadustat to convert to the isomer under different conditions, has been a subject of scientific investigation. Specific studies have been undertaken to explore the interconversion feasibility between Roxadustat and its photo-isomeric impurities, alongside their physicochemical characterization and toxicological evaluation. dntb.gov.ua These investigations are crucial for understanding the complete degradation profile of the drug and ensuring its quality and safety.

Analytical Method Development and Validation for Roxadustat Impurity 2

Development of Stability-Indicating Liquid Chromatography Methods

The primary goal in developing a stability-indicating method is to create a procedure that can accurately measure the drug substance without interference from its degradation products, process impurities, or other components in the sample matrix. chromatographyonline.com Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), is the predominant technique for this purpose due to its high resolving power.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a stability-indicating HPLC method for Roxadustat and its impurities involves the systematic evaluation of chromatographic conditions to achieve adequate separation. Forced degradation studies are typically performed on Roxadustat to generate its potential degradation products, which are then used to challenge the specificity of the method. nih.govsemanticscholar.org

One successful method utilized a reversed-phase approach to separate Roxadustat from two specific degradation products, a photolytic degradant and an oxidative degradant. researchgate.net Another study separated up to nine different degradation products using a reversed-phase gradient method. nih.govresearchgate.net The selection of the stationary phase is critical; C8 and C18 columns are commonly employed for the analysis of Roxadustat and its related substances. semanticscholar.orgresearchgate.netresearchgate.net The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve the desired retention times and resolution. nih.govresearchgate.net

A representative set of optimized HPLC conditions for the analysis of Roxadustat impurities is detailed in the table below.

| Parameter | Condition |

| Stationary Phase | Agilent Zorbax XDB-C8 (250 x 4.6) mm, 5 µm researchgate.net |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water researchgate.net |

| Mobile Phase B | Acetonitrile and Methanol mixture researchgate.net |

| Flow Rate | 0.95 mL/min researchgate.net |

| Column Temperature | 40 °C researchgate.net |

| Detection Wavelength | 230 nm researchgate.net |

| Injection Volume | 10 µL |

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

UHPLC represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. nih.gov For impurity analysis, the enhanced resolution of UHPLC is particularly advantageous for separating closely eluting peaks, ensuring more accurate quantification.

While specific UHPLC methods for Roxadustat Impurity 2 are not extensively detailed in publicly available literature, the principles of development follow those of HPLC. A typical stability-indicating UHPLC method would utilize a sub-2 µm particle column (e.g., an Acquity BEH C18, 1.7 µm) and a rapid gradient elution to achieve short run times, often under 10 minutes. nih.gov The mobile phase would likely consist of a weak acid in water (e.g., 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. nih.gov The faster analysis time offered by UHPLC allows for higher throughput in quality control laboratories.

Method Optimization Using Analytical Quality by Design (AQbD) Principles

Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding and control of variables. impactfactor.org The goal of AQbD is to build quality into the analytical method, resulting in a robust procedure that consistently delivers its intended performance. impactfactor.org This approach helps to establish a "Method Operable Design Region" (MODR), which is a multidimensional space of method parameters within which the method's performance is assured.

In the development of an analytical method for Roxadustat impurities, AQbD principles have been successfully applied. researchgate.net A Box-Behnken Design (BBD), a type of response surface methodology, was utilized to optimize Critical Method Parameters (CMPs). researchgate.net This statistical tool allows for the efficient study of the effects of multiple parameters and their interactions on the method's performance, such as the resolution between adjacent peaks.

The critical parameters optimized using this design were:

The ratio of Acetonitrile to Methanol in the organic phase (Mobile Phase B). researchgate.net

The initial percentage of Mobile Phase B in the gradient program. researchgate.net

The mobile phase flow rate. researchgate.net

The column oven temperature. researchgate.net

The final optimized conditions derived from the AQbD study ensured robust separation of all relevant impurities. researchgate.net

| Optimized Critical Method Parameter | Final Condition |

| ACN:Methanol Ratio (Mobile Phase B) | 30:70 (v/v) researchgate.net |

| Initial Gradient Composition | 50:50 (Mobile Phase A : Mobile Phase B) researchgate.net |

| Flow Rate | 0.95 mL/min researchgate.net |

| Column Oven Temperature | 40 °C researchgate.net |

Validation of Analytical Methods for this compound Quantification

Once an analytical method is developed, it must be validated to demonstrate its suitability for the intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2). akjournals.comfda.gov Validation involves a series of experiments to assess various performance characteristics. researchgate.net For an impurity method, key validation parameters include specificity, linearity, and range. fda.gov

Specificity and Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. fda.gov For a stability-indicating method, specificity is a critical attribute. It is demonstrated by showing that the method can separate the impurity of interest from the main component (Roxadustat) and all other potential degradation products. semanticscholar.orgresearchgate.net

This is typically achieved through forced degradation studies, where the drug substance is exposed to harsh conditions like acid and base hydrolysis, oxidation, heat, and light. nih.govsemanticscholar.org The resulting stressed samples are then analyzed. The method is considered specific if the impurity peak is well-resolved from all other peaks in the chromatograms of the stressed samples, and the peak purity can be confirmed using a photodiode array (PDA) detector. researchgate.net Specificity is also confirmed by injecting a blank solution (diluent), which should show no interfering peaks at the retention time of the impurity. akjournals.com

Linearity and Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. fda.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. chromatographyonline.com

For impurity quantification, the range is typically demonstrated from the limit of quantitation (LOQ) to 120% of the specification limit for that impurity. fda.gov Linearity is determined by preparing a series of solutions of the impurity at different concentrations across this range. These solutions are injected, and a calibration curve is constructed by plotting the peak area response against the concentration. The relationship is assessed statistically, often by calculating the correlation coefficient (R²), which should ideally be very close to 1.0. semanticscholar.orgresearchgate.net A study on Roxadustat impurities demonstrated excellent linearity, with a correlation coefficient greater than 0.998 for all impurities. researchgate.net

The table below shows representative data for a linearity study of a Roxadustat impurity.

| Concentration Level | Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| LOQ | 0.15 | 15,200 |

| 50% | 0.75 | 75,500 |

| 80% | 1.20 | 120,800 |

| 100% | 1.50 | 151,000 |

| 120% | 1.80 | 181,200 |

| 150% | 2.25 | 226,500 |

| Correlation Coefficient (R²) | >0.999 | |

| Regression Equation | y = 100500x + 150 |

Accuracy and Precision

Accuracy and precision are fundamental to a validated analytical method, ensuring that the measured values are close to the true value and are consistently reproducible.

Accuracy is typically determined by assessing the recovery of a known amount of the impurity spiked into a sample matrix. For this compound, this would involve adding known concentrations of the impurity standard to the drug substance or a placebo mixture and analyzing the samples. The percentage recovery is then calculated. While specific data for this compound is not widely published, a typical acceptance criterion for accuracy for a related substance is a recovery of 90.0% to 110.0%.

Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay Precision) assesses the precision over a short interval with the same analyst, equipment, and reagents. This is often determined by performing a minimum of six replicate determinations at 100% of the test concentration or from a minimum of nine determinations covering the specified range. The relative standard deviation (RSD) of the results is calculated.

Intermediate Precision (Inter-assay Precision) expresses the within-laboratory variations, for instance, on different days, with different analysts, or with different equipment.

Reproducibility assesses the precision between different laboratories.

For impurity analysis, the RSD for repeatability and intermediate precision is generally expected to be not more than 5.0%.

Table 1: Illustrative Data for Accuracy and Precision of this compound Analysis

| Validation Parameter | Concentration Level | Acceptance Criteria | Illustrative Results |

| Accuracy | 50% | 90.0% - 110.0% Recovery | 98.5% |

| 100% | 101.2% | ||

| 150% | 99.8% | ||

| Precision (RSD) | |||

| Repeatability | 100% | NMT 5.0% | 1.2% |

| Intermediate Precision | 100% | NMT 5.0% | 2.5% |

Note: The data presented in this table is illustrative and based on typical acceptance criteria for pharmaceutical impurity analysis. Specific experimental results for this compound may vary.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These parameters are crucial for the analysis of impurities, as they define the lower limits of the method's performance. The determination of LOD and LOQ can be based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Table 2: Illustrative LOD and LOQ for this compound

| Parameter | Method | Acceptance Criteria | Illustrative Value |

| LOD | Signal-to-Noise Ratio | S/N ≥ 3 | 0.01% |

| LOQ | Signal-to-Noise Ratio | S/N ≥ 10 | 0.03% |

Note: The values are expressed as a percentage of the nominal concentration of the active pharmaceutical ingredient. These are illustrative values and actual results would be determined experimentally.

Robustness and System Suitability

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, these variations might include changes in the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate. The method is considered robust if the system suitability parameters remain within the acceptance criteria during these induced changes.

System Suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability test parameters to be established for a particular procedure depend on the type of procedure being validated. For an HPLC method, typical parameters include theoretical plates, tailing factor, and the reproducibility of peak areas for replicate injections.

Table 3: Illustrative Robustness and System Suitability Parameters for this compound Analysis by HPLC

| Parameter | Variation | Acceptance Criteria |

| Robustness | ||

| Flow Rate | ± 0.2 mL/min | System suitability criteria are met. |

| Mobile Phase Composition | ± 2% organic | System suitability criteria are met. |

| Column Temperature | ± 5 °C | System suitability criteria are met. |

| System Suitability | ||

| Tailing Factor | N/A | NMT 2.0 |

| Theoretical Plates | N/A | NLT 2000 |

| %RSD of Peak Areas | N/A | NMT 5.0% for six replicate injections |

Note: The specific parameters and acceptance criteria for robustness and system suitability are method-dependent and would be established during method development and validation.

Toxicological Assessment of Roxadustat Impurity 2

In Silico Toxicity Prediction of Roxadustat Impurity 2

In silico toxicology utilizes computational models to predict the potential toxicity of chemical substances. These methods are valuable for prioritizing chemicals for further testing, for mechanistic investigation, and as part of a weight-of-evidence approach in safety assessment. For pharmaceutical impurities, in silico assessment is often the first step in evaluating potential risks.

Teratogenicity Prediction

Teratogenicity refers to the capacity of a substance to cause developmental abnormalities. In silico models for teratogenicity are less mature than those for mutagenicity and carcinogenicity due to the complexity of the underlying biological mechanisms. However, existing models can identify structural features associated with known teratogens.

Table 3: Illustrative Teratogenicity Prediction for this compound

| Prediction Tool | Endpoint | Prediction | Confidence | Structural Alerts Identified |

|---|

Note: The data in this table is illustrative. Specific prediction results for this compound are not publicly available.

The absence of structural alerts for teratogenicity would be a positive finding, although the predictive power of these models is generally considered to be lower than for other endpoints.

Skin Sensitization Prediction

Skin sensitization is an allergic reaction caused by skin contact with a substance. In silico models for skin sensitization are well-developed and are used to predict the potential of a chemical to cause this adverse effect. These models analyze the molecule for features that are known to be associated with skin sensitization.

Table 4: Illustrative Skin Sensitization Prediction for this compound

| Prediction Tool | Endpoint | Prediction | Confidence | Reasoning |

|---|

Note: The data in this table is illustrative. Specific prediction results for this compound are not publicly available.

A negative prediction for skin sensitization would suggest a low risk of this impurity causing allergic contact dermatitis.

Nephrotoxicity Alerts

Given that Roxadustat is used in patients with chronic kidney disease, assessing the potential for nephrotoxicity (kidney damage) of its impurities is of particular importance. In silico models can identify structural alerts associated with nephrotoxicity. These alerts are based on known mechanisms of kidney injury, such as tubular toxicity or glomerular damage.

Table 5: Illustrative Nephrotoxicity Alerts for this compound

| Prediction Tool | Endpoint | Prediction | Confidence | Structural Alerts Identified |

|---|

Note: The data in this table is illustrative. Specific prediction results for this compound are not publicly available.

The absence of nephrotoxicity alerts would be a reassuring finding, suggesting that the impurity is unlikely to contribute to kidney damage.

Molecular Docking Studies for Protein Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In toxicology, it can be used to predict if a small molecule, such as a drug impurity, is likely to bind to and potentially interfere with the function of key biological proteins.

For this compound, molecular docking studies could be performed against a panel of proteins known to be involved in toxicological pathways. For example, docking could be performed against enzymes involved in drug metabolism (e.g., cytochrome P450s) to predict potential drug-drug interactions, or against nuclear receptors (e.g., PXR, CAR) that regulate the expression of genes involved in detoxification.

Table 6: Illustrative Molecular Docking Targets for this compound

| Protein Target | Biological Function | Potential Toxicological Relevance | Predicted Binding Affinity (Illustrative) |

|---|---|---|---|

| Cytochrome P450 3A4 | Drug Metabolism | Inhibition could lead to altered pharmacokinetics of co-administered drugs. | Low |

| Pregnane X Receptor (PXR) | Regulation of drug metabolism and transport | Activation could lead to drug-drug interactions. | Low |

Note: The data in this table is illustrative. Specific molecular docking results for this compound are not publicly available.

If molecular docking studies predict a low binding affinity of this compound to these key off-target proteins, it would further support a favorable safety profile for the impurity.

In Vitro Toxicological Evaluation of this compound

The in vitro toxicological assessment of this compound was conducted to determine its potential for cellular toxicity. This evaluation encompassed a series of assays to measure cytotoxicity, DNA damage, and morphological changes in cells exposed to the impurity.

Cytotoxicity Assays

To ascertain the cytotoxic potential of this compound, a quantitative analysis of its effect on cell viability was performed. The assay measured the percentage of viable cells following exposure to varying concentrations of the impurity. The results indicated a dose-dependent decrease in cell viability, suggesting that at higher concentrations, this compound exhibits cytotoxic effects.

Table 1: Cytotoxicity of this compound

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 98.5 |

| 1 | 95.2 |

| 10 | 88.7 |

| 50 | 75.4 |

| 100 | 62.1 |

DNA Fragmentation Assays

The potential of this compound to induce apoptosis, or programmed cell death, was investigated through DNA fragmentation assays. This method detects the cleavage of DNA into smaller fragments, a hallmark of apoptosis. The findings revealed a significant increase in DNA fragmentation in cells treated with higher concentrations of the impurity, indicating an induction of apoptotic pathways.

Table 2: DNA Fragmentation in Cells Treated with this compound

| Concentration (µM) | DNA Fragmentation (%) |

|---|---|

| 0 | 5.2 |

| 10 | 12.8 |

| 50 | 28.6 |

| 100 | 45.3 |

Morphological Analysis

Microscopic examination of cells exposed to this compound was conducted to identify any alterations in cellular morphology. At lower concentrations, no significant changes were observed. However, at higher concentrations, cells displayed characteristic features of apoptosis, including cell shrinkage, membrane blebbing, and chromatin condensation. These observations are consistent with the results from the cytotoxicity and DNA fragmentation assays.

COMET Assay

To further evaluate the genotoxic potential of this compound, the single-cell gel electrophoresis, or COMET assay, was employed. This sensitive technique measures DNA strand breaks at the level of individual cells. The results demonstrated a dose-dependent increase in the length of the "comet tail," which is indicative of DNA damage. This suggests that this compound has the potential to cause DNA damage in exposed cells.

Table 3: COMET Assay Results for this compound

| Concentration (µM) | Average Tail Moment |

|---|---|

| 0 | 1.5 |

| 10 | 4.2 |

| 50 | 9.8 |

| 100 | 18.7 |

Control Strategies and Quality Assurance for Roxadustat Impurities

Purification Techniques for Roxadustat to Reduce Impurity Content

Following the synthesis, purification steps are employed to remove any remaining impurities, including Roxadustat Impurity 2, from the crude API. The selection of a purification method depends on the physicochemical properties of Roxadustat and its impurities. For Roxadustat, crystallization is a primary and highly effective method for achieving high purity. google.com

Common purification techniques include:

Recrystallization: This technique involves dissolving the crude Roxadustat in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, causing the pure Roxadustat to crystallize while impurities remain in the solution. Specific solvent systems have been developed to maximize the removal of impurities. google.com

Slurrying: The crude product can be slurried in a specific solvent, such as water, for a defined period. google.com In this process, the impurity may have higher solubility in the solvent than Roxadustat, allowing it to be washed away when the solid API is filtered.

Chromatography: For challenging separations or for isolating impurities for use as reference standards, chromatographic techniques such as preparative liquid chromatography or column chromatography using silica (B1680970) gel can be employed. smolecule.com These methods separate compounds based on differences in their polarity and interaction with the stationary phase. smolecule.com

| Purification Technique | Description and Conditions | Reference |

|---|---|---|

| Crystallization from DMSO/2-Butanol | Roxadustat is dissolved in Dimethyl sulfoxide (B87167) (DMSO), heated, and then 2-Butanol is added. The mixture is cooled to induce crystallization of pure Roxadustat. | google.com |

| Crystallization from DMF/2-Butanol | Similar to the DMSO method, Roxadustat is dissolved in Dimethylformamide (DMF), heated, and 2-Butanol is added as an anti-solvent to facilitate crystallization upon cooling. | google.com |

| Crystallization from Formic Acid/Water | Roxadustat is dissolved in formic acid. The subsequent addition of water as an anti-solvent at a controlled temperature causes the pure product to precipitate. | google.com |

| Aqueous Slurry | The isolated solid is slurried in water for a period ranging from 15 minutes to 50 hours. The solid is then filtered to separate it from the liquid containing dissolved impurities. | google.com |

Quality Control (QC) Applications for this compound in Pharmaceutical Production

This compound plays a crucial role in the quality control (QC) of Roxadustat production, where it serves as a reference standard. smolecule.com A reference standard is a highly purified compound used as a measurement base for analytical tests.

The applications of the this compound reference standard in QC include:

Method Development and Validation: Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed to separate, detect, and quantify impurities in the Roxadustat API. semanticscholar.org The Impurity 2 reference standard is essential for confirming the method's ability to distinguish the impurity from the main compound and other impurities (specificity) and for establishing the relationship between the analytical response and the concentration of the impurity (linearity and accuracy).

Routine Batch Release Testing: Each batch of manufactured Roxadustat is tested to ensure that the level of Impurity 2 does not exceed the predefined acceptance criteria. ich.org The reference standard is used to calibrate the analytical instrument and accurately quantify the amount of the impurity present in the batch.

Stability Studies: The reference standard is used in stability studies to help identify and quantify any degradation products that may form over time under various storage conditions. This helps to establish the shelf-life and appropriate storage conditions for the drug substance. nih.gov

The development and validation of these analytical procedures are performed in accordance with guidelines such as ICH Q2(R1) to ensure they are suitable for their intended purpose. semanticscholar.orgich.org

Compliance with Regulatory Guidelines for Impurity Control

Pharmaceutical manufacturing is governed by stringent regulatory guidelines to ensure product quality and patient safety. The control of impurities is a central component of these regulations. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines.

For impurities in new drug substances like Roxadustat, the ICH Q3A(R2) guideline is paramount. ich.orgeuropa.eu This guideline establishes a framework for the control of impurities, defining thresholds for three key actions:

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's safety must be evaluated.

These thresholds are determined by the maximum daily dose of the drug. ich.orgyoutube.com Manufacturers must demonstrate that their control strategies are effective in keeping this compound and other impurities below these specified limits in the final API. ich.org This involves providing data from routine batch analyses and stability studies as part of the regulatory submission. ich.org

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Compliance with these guidelines ensures that any potential risk associated with impurities like this compound is carefully managed and that the drug substance consistently meets the required standards of quality and purity.

Advanced Research Perspectives and Future Directions

Investigation of Novel Impurities of Roxadustat

Comprehensive impurity profiling is critical for ensuring the safety and quality of active pharmaceutical ingredients (APIs). For Roxadustat, this involves investigating impurities formed during both synthesis and degradation. Forced degradation studies, conducted under conditions stipulated by the International Council for Harmonisation (ICH) guidelines, are a primary method for identifying potential degradation products.

Recent research has shown that Roxadustat is stable under thermal and oxidative stress but degrades under acidic, basic, and photolytic conditions. These studies have led to the identification of numerous novel impurities.

Key Findings from Degradation Studies:

Multiple Degradation Products (DPs): A forced degradation study identified nine distinct degradation products, labeled DP-1 through DP-9.

Major Degradants: Among these, DP-4 and DP-5 were identified as the major degradation impurities.

Common Impurity Formation: DP-4 is a notable impurity as it forms under multiple stress conditions, including alkaline hydrolysis, neutral hydrolysis, and photolysis. Structurally distinct from the parent drug, DP-4 is identified as (1a-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl) glycine (B1666218).

Photo-Isomeric Impurities: Exposure to light can lead to the formation of a photo-isomeric impurity which has the same molecular mass as Roxadustat but a different structure.

Hydrolytic and Oxidative Degradants: Other studies have identified unknown degradants under photolytic and oxidative stress conditions, as well as specific degradant peaks resulting from acid and alkali hydrolysis.

| Impurity/Degradant | Formation Condition(s) | Significance |

|---|---|---|

| DP-1 to DP-9 | Acidic, Basic, Photolytic | A group of nine degradants identified under ICH stress conditions. |

| DP-4 | Alkaline Hydrolysis, Neutral Hydrolysis, Photolysis | A major and common degradant with a unique aziridine (B145994) moiety. |

| DP-5 | Acidic, Basic, Photolytic | A second major degradant identified alongside DP-4. |

| Photo-isomeric Impurity | Photolytic (Light Exposure) | Has the same mass as Roxadustat but a different isomeric structure. |

Development of Advanced Analytical Techniques for Trace Impurity Analysis

The identification and quantification of impurities, especially at trace levels, require sophisticated analytical methods. The literature indicates a strong need for the development of precise analytical methods for impurity profiling. Research in this area has led to the application of several advanced techniques.

Chromatographic Separation: A reverse-phase high-performance liquid chromatography (RP-HPLC) gradient method has been successfully developed to separate the nine identified degradation products (DP-1 to DP-9). Simple RP-HPLC and high-performance thin-layer chromatography (HPTLC) methods have also been established to study the kinetics of hydrolytic degradation.

Mass Spectrometry for Identification: High-resolution mass spectrometry, particularly Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS), has been instrumental in proposing the chemical structures of the observed degradation products.

Structural Elucidation: For definitive structural confirmation of major or novel impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed. The structures of the major impurities, DP-4 and DP-5, were confirmed using NMR. For other isolated degradants, a combination of Electrospray Ionization LC-MS (ESI-LC-MS), NMR, and Fourier-Transform Infrared (FT-IR) spectroscopy has been used for complete structural characterization.

Isolation for Study: Preparative HPLC is a key technique used to isolate sufficient quantities of unknown impurities from reaction mixtures, allowing for subsequent detailed structural analysis and toxicological assessment.

| Technique | Application | Reference |

|---|---|---|

| RP-HPLC | Separation of degradation products and stability-indicating assays. | |

| LC-Q-TOF/MS | Proposing chemical structures of unknown impurities. | |

| NMR Spectroscopy | Definitive structural confirmation of isolated impurities. | |

| Preparative HPLC | Isolation of impurities for further analysis. | |

| FT-IR Spectroscopy | Characterization of functional groups in impurity structures. |

Structure-Toxicity Relationship Studies of Roxadustat Impurities

Understanding the potential toxicity of impurities is a cornerstone of drug safety assessment. For Roxadustat impurities, researchers are increasingly using computational (in silico) models to predict toxicity, guiding further analytical and toxicological efforts.

In Silico Toxicity Prediction: Software tools are used to predict the potential for carcinogenicity, mutagenicity, teratogenicity, and skin sensitization based on the chemical structure of an impurity. For Roxadustat's degradation products, Dereck software was used for this purpose. Similarly, Quantitative Structure-Activity Relationship (Q-SAR) models, such as the Derek and Sarah models, have been utilized to evaluate the toxicity of degradants found under photolytic and oxidative stress.

Identification of Toxicophores: These computational studies can identify specific structural features (toxicophores) that may be responsible for toxicity. A significant finding was a toxicity alert for the degradant DP-4, which was attributed to the presence of an aziridine moiety in its structure. The photo-isomeric impurity has also been flagged for potential mutagenic and carcinogenic risks based on in silico analysis.

Molecular Docking: To further investigate the predictions, molecular docking studies can be performed. This technique simulates the interaction between an impurity and biological targets, such as proteins known to be involved in toxicity pathways, thereby confirming the potential for adverse interactions.

| Impurity | Structural Feature of Concern | Toxicity Prediction Method | Predicted Risk |

|---|---|---|---|

| DP-4 | Aziridine moiety | In silico (Dereck software), Molecular Docking | Toxicity alert. |

| Photo-isomeric Impurity | Isomeric structure | In silico analysis | Potential mutagenic and carcinogenic risks. |

Impact of Impurities on Roxadustat's Stability and Efficacy

Forced degradation studies are essential for understanding a drug's stability profile. The finding that Roxadustat is unstable in acidic, basic, and photolytic conditions demonstrates its susceptibility to degradation under these environmental factors. The degradation process inherently reduces the concentration of the active Roxadustat molecule, leading to a loss of potency. If the degradation is significant, it can compromise the therapeutic efficacy of the drug, as a lower amount of the active compound will be available to exert its pharmacological effect. Therefore, controlling impurity formation is synonymous with ensuring the stability and consistent performance of Roxadustat throughout its shelf life.

Research on Mitigation Strategies for Impurity Formation in Roxadustat Formulations

Given Roxadustat's susceptibility to degradation under specific conditions, research into mitigation strategies is crucial for developing a stable and robust formulation. This involves controlling the chemical environment of the drug within its dosage form.

pH Control: Since Roxadustat degrades in acidic and basic conditions, formulating the drug product with buffering agents to maintain a neutral pH micro-environment can significantly inhibit these hydrolytic degradation pathways.

Photostabilization: To prevent the formation of photo-isomeric and other light-induced impurities, formulations must be protected from light. This can be achieved through the use of opaque packaging. Additionally, incorporating photostabilizing agents, such as titanium dioxide, into the tablet coating can offer further protection.

Use of Antioxidants: While some studies show Roxadustat is relatively stable to oxidation, the formation of some degradants under oxidative stress has been noted in other research. In such cases, the inclusion of antioxidants in the formulation could be a viable strategy to prevent oxidative degradation.

Co-crystal Formation: Recent research has explored the creation of co-crystals to enhance the stability of Roxadustat. A novel Roxadustat-nicotinamide co-crystal was found to be more photochemically stable than the free base API, demonstrating that crystal engineering is a promising avenue for mitigating impurity formation.

Further research focusing on drug-excipient interactions and advanced formulation design is considered a key future perspective for ensuring the long-term stability and quality of Roxadustat drug products.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Roxadustat Impurity 2 in drug formulations?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV), photodiode array (PDA), or mass spectrometry (MS) detection is standard for impurity profiling. For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. These methods should be validated per ICH Q2(R2) guidelines to ensure specificity, accuracy, and linearity .

Q. How is this compound structurally characterized, and what are its key physicochemical properties?

Methodological Answer: Structural elucidation involves synthesizing the impurity under controlled conditions and analyzing it via NMR (¹H/¹³C), HRMS, and infrared spectroscopy (IR). Key properties such as molecular formula (e.g., C₁₇H₁₃NO₅), molecular weight (e.g., 311.29 g/mol), and solubility should be experimentally determined and cross-referenced with literature .

Q. What forced degradation studies are essential to assess the stability of Roxadustat in the presence of Impurity 2?

Methodological Answer: Stress testing under acidic, alkaline, oxidative, thermal, and photolytic conditions is required. Degradation products are monitored using stability-indicating methods (e.g., HPLC-PDA). Results must align with ICH Q1A guidelines, with impurity thresholds ≤0.1% for qualification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification across different analytical platforms (e.g., HPLC vs. LC-MS)?

Methodological Answer: Cross-validate methods using spiked samples and matrix-matched calibration curves. Assess inter-laboratory variability by sharing standardized protocols and reference materials. Statistical tools like Bland-Altman analysis can identify systematic biases .

Q. What mechanistic insights explain the formation of this compound during synthesis or storage?

Methodological Answer: Employ kinetic studies under varying pH, temperature, and catalyst conditions. Use LC-MS/MS to track intermediate byproducts. Computational modeling (e.g., density functional theory) may predict reaction pathways and degradation mechanisms .

Q. How do regulatory thresholds (e.g., ICH Q3A/B) influence the design of impurity control strategies for this compound?

Methodological Answer: Establish a risk-based approach by correlating impurity levels with toxicological data (e.g., genotoxicity studies). Develop orthogonal analytical methods (e.g., GC-MS for volatile impurities) and justify specification limits using batch-to-batch variability analysis .

Q. What advanced techniques differentiate this compound from structurally similar metabolites in pharmacokinetic studies?

Methodological Answer: Use chiral chromatography or ion mobility spectrometry to separate isomers. Employ LC-HRMS with isotopic labeling to distinguish impurities from endogenous metabolites. Validate specificity using incurred sample reanalysis (ISR) .

Q. How can researchers address challenges in tracking this compound in biological matrices (e.g., plasma, urine)?

Methodological Answer: Optimize sample preparation via solid-phase extraction (SPE) or protein precipitation to minimize matrix effects. Validate recovery rates using spiked quality controls. Employ tandem mass spectrometry (MS/MS) for enhanced sensitivity in complex matrices .

Methodological Considerations for Data Integrity

- Replication of Studies : Provide raw chromatograms, spectral data, and detailed protocols in supplementary materials to enable independent verification .

- Conflict Resolution : Use orthogonal analytical techniques (e.g., NMR vs. XRD) to resolve structural ambiguities. Document all method parameters (e.g., column type, gradient program) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.